(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE
Description
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C8H6N6O7 |
|---|---|
Molecular Weight |
298.17g/mol |
IUPAC Name |
[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium |
InChI |
InChI=1S/C8H6N6O7/c15-5(16)1-3-7(12-20-10-3)9-14(19)8-4(2-6(17)18)11-21-13-8/h1-2H2,(H,15,16)(H,17,18) |
InChI Key |
KRVFREAIMKBNLL-UHFFFAOYSA-N |
SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
Canonical SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE likely involves the formation of oxadiazole rings through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the oxadiazole rings, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted oxadiazoles, N-oxides, or hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE may be used as an intermediate in the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, oxadiazole derivatives are often explored for their potential as antimicrobial, antifungal, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action for (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,5-Thiadiazole: A sulfur-containing analog with distinct chemical behavior.
Uniqueness
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is unique due to its specific substitution pattern and the presence of multiple oxadiazole rings, which may confer unique electronic and steric properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
